molecular formula C26H48 B13945421 2-n-Dodecylperhydrophenanthrene CAS No. 55334-22-0

2-n-Dodecylperhydrophenanthrene

Katalognummer: B13945421
CAS-Nummer: 55334-22-0
Molekulargewicht: 360.7 g/mol
InChI-Schlüssel: YIZZECQVSWASEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-n-Dodecylperhydrophenanthrene is a complex organic compound with the molecular formula C26H48 It is a derivative of phenanthrene, characterized by the addition of a dodecyl group and full hydrogenation of the phenanthrene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Dodecylperhydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives followed by the introduction of a dodecyl group. The hydrogenation process requires specific catalysts such as palladium or platinum under high-pressure hydrogen gas. The dodecyl group can be introduced through Friedel-Crafts alkylation using dodecyl chloride and an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-n-Dodecylperhydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-n-Dodecylperhydrophenanthrene has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.

    Biology: Investigated for its potential biological activities and interactions with cellular membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-n-Dodecylperhydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can integrate into cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-n-Dodecylperhydrophenanthrene stands out due to its fully hydrogenated phenanthrene core and the presence of a long dodecyl chain. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

55334-22-0

Molekularformel

C26H48

Molekulargewicht

360.7 g/mol

IUPAC-Name

2-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene

InChI

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h22-26H,2-21H2,1H3

InChI-Schlüssel

YIZZECQVSWASEZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC1CCC2C(C1)CCC3C2CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.